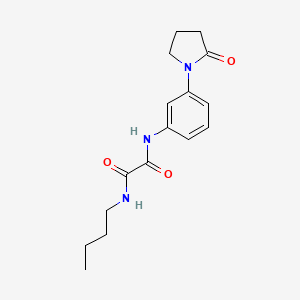

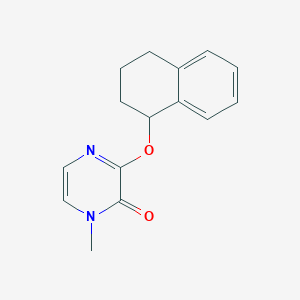

![molecular formula C11H10N2O2 B3017297 N-[4-(1,3-oxazol-5-yl)phenyl]acetamide CAS No. 1017-14-7](/img/structure/B3017297.png)

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the amidation of corresponding acyl chlorides or the reaction of amines with acylating agents. For example, the synthesis of N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide was achieved through the amidation of an acetyl chloride with a labelled amino phenol . Similarly, N-substituted acetamides were synthesized by reacting different N-alkyl/aryl substituted 2-bromoacetamide with a thiol derivative . These methods could potentially be adapted for the synthesis of N-[4-(1,3-oxazol-5-yl)phenyl]acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . The presence of different substituents can influence the molecular conformation and intermolecular interactions, which are important for the biological activity of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can undergo a variety of chemical reactions, depending on the substituents present on the aromatic ring and the acetamide nitrogen. These reactions can include further functionalization of the aromatic ring, transformation of the acetamide group, and the formation of new bonds through reactions such as click chemistry . The reactivity of these compounds can be exploited to create a diverse array of derivatives with tailored properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical use of these compounds. The presence of different substituents can also affect the acidity of the amide hydrogen, the basicity of the nitrogen, and the overall polarity of the molecule. These properties are typically assessed through experimental measurements and can be correlated with the compound's biological activity .

Scientific Research Applications

Anticancer Activity

- N-[4-(1,3-oxazol-5-yl)phenyl]acetamide and its derivatives have shown potential in anticancer research. For example, derivatives like 5-methyl-4-phenyl thiazole exhibited selective cytotoxicity against human lung adenocarcinoma cells with minimal impact on healthy cells, suggesting their potential as targeted anticancer agents (Evren et al., 2019). Furthermore, compounds like 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles demonstrated anticancer activity against various cancer cell lines, including glioblastoma and mesothelioma (Zyabrev et al., 2022).

Antimicrobial Activity

- Certain derivatives of this compound exhibit significant antimicrobial properties. For instance, thiazolidin-4-one derivatives have been synthesized and evaluated for their potential as antimicrobial agents, showing effectiveness against various bacterial strains (Baviskar et al., 2013). Another study synthesized 1,3,4-oxadiazole compounds that displayed activity against selected microbial species, pointing towards their use in treating infections (Gul et al., 2017).

Analgesic and Anti-inflammatory Activities

- Some this compound derivatives have been synthesized for potential use in treating pain and inflammation. For instance, quinazolinyl acetamides were found to exhibit notable analgesic and anti-inflammatory activities in preclinical models, which could be beneficial for developing new treatments for pain and inflammatory diseases (Alagarsamy et al., 2015).

Antioxidant Properties

- The antioxidant activity of coumarin derivatives, including N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has been studied, showing potential as antioxidants. This indicates a possibility for their use in treating diseases related to oxidative stress (Kadhum et al., 2011).

Future Directions

The future directions for research on “N-[4-(1,3-oxazol-5-yl)phenyl]acetamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by oxazole derivatives , there may be potential for the development of new drugs based on these compounds.

properties

IUPAC Name |

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11-6-12-7-15-11/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOBEDSXYBTKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)

![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)